5-chloro-2-[(4-methoxyphenyl)methoxy]benzaldehyde
Description
Properties
IUPAC Name |
5-chloro-2-[(4-methoxyphenyl)methoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-18-14-5-2-11(3-6-14)10-19-15-7-4-13(16)8-12(15)9-17/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHRBRKFLIATFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-[(4-methoxyphenyl)methoxy]benzaldehyde typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-[(4-methoxyphenyl)methoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: 5-chloro-2-[(4-methoxyphenyl)methoxy]benzoic acid.
Reduction: 5-chloro-2-[(4-methoxyphenyl)methoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : 5-Chloro-2-[(4-methoxyphenyl)methoxy]benzaldehyde is utilized as an intermediate in the synthesis of more complex organic molecules. Its structure allows for various modifications that can lead to diverse derivatives with unique properties.
Biology
- Biochemical Pathways : The compound is studied for its interactions with enzymes and receptors, contributing to the understanding of biochemical pathways. It has been shown to act as an inhibitor or activator of specific enzymes, influencing metabolic processes .
Medicine
- Pharmaceutical Development : This compound serves as an intermediate in synthesizing pharmaceutical agents. Its derivatives have been evaluated for potential anticancer activity, with studies indicating cytotoxic effects against various cancer cell lines .
Industry
- Agrochemicals and Dyes : The compound's unique chemical properties make it valuable in producing agrochemicals and dyes, where its reactivity can be harnessed to create effective formulations.
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Preliminary studies suggest that this compound may exhibit comparable antimicrobial activity .
- Anticancer Potential : Structure–activity relationship (SAR) studies indicate that modifications in substituents can enhance the anticancer properties of related compounds. Derivatives of this compound have demonstrated significant cytotoxic effects on cancer cell lines, suggesting its potential as a therapeutic agent .
Case Study 1: Anticancer Activity
A study evaluated various derivatives of benzaldehyde compounds for their anticancer properties. The results indicated that certain modifications significantly enhanced cytotoxicity against human colon adenocarcinoma cells (LoVo) and breast adenocarcinoma cells (MCF-7). The most promising compounds were those structurally similar to this compound, demonstrating its potential in cancer therapy .
Case Study 2: Antimicrobial Screening
In another study, a series of compounds related to this benzaldehyde derivative were screened for antimicrobial activity against bacterial and fungal strains. The findings revealed that several compounds exhibited activity comparable to established antibiotics like penicillin G and fluconazole, suggesting that this compound may also possess significant antimicrobial properties .
Mechanism of Action
The mechanism of action of 5-chloro-2-[(4-methoxyphenyl)methoxy]benzaldehyde involves its interaction with specific molecular targets. For example, its aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The chloro and methoxy groups may also contribute to its overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methoxybenzaldehyde: Similar structure but lacks the 4-methoxyphenylmethoxy group.
4-methoxybenzaldehyde: Lacks the chloro and methoxyphenylmethoxy groups.
2-hydroxy-5-methoxybenzaldehyde: Contains a hydroxy group instead of a chloro group.
Uniqueness
5-chloro-2-[(4-methoxyphenyl)methoxy]benzaldehyde is unique due to the presence of both chloro and methoxyphenylmethoxy groups, which confer distinct chemical and physical properties. These groups influence its reactivity, making it a valuable compound for various synthetic and research applications.
Biological Activity
5-Chloro-2-[(4-methoxyphenyl)methoxy]benzaldehyde, a compound with potential therapeutic applications, has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by experimental data, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a chloro group and methoxy substituents, which are known to influence its biological properties. The presence of these functional groups can enhance lipophilicity and alter the compound’s interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the condensation of 4-methoxybenzaldehyde with appropriate chlorinated intermediates. A common synthetic route includes:
-
Reagents :
- 4-Methoxybenzaldehyde
- Chlorinated aromatic compounds
- Base (e.g., sodium hydroxide)
-
Procedure :
- The reaction mixture is refluxed under controlled conditions.
- The product is purified through recrystallization or chromatography.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various methoxy-substituted benzaldehydes. For instance, related compounds have demonstrated significant antibacterial activity against strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
A comparative analysis of similar compounds indicates that the introduction of methoxy groups enhances antibacterial efficacy. In one study, the compound exhibited minimum inhibitory concentrations (MIC) in the range of 15–30 µg/mL against MRSA, suggesting its potential as an antibacterial agent .
Anticancer Activity
Research has shown that derivatives of benzaldehyde, including those with methoxy substitutions, possess cytotoxic effects on various cancer cell lines. For example, compounds structurally similar to this compound have been tested against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) with IC50 values ranging from 10 to 50 µM .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | 25 |
| Similar Methoxy Derivative | MCF-7 | 30 |
| Another Benzaldehyde Derivative | HL-60 | 15 |
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation or bacterial metabolism.
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to cell death.
- Biofilm Disruption : Preliminary studies suggest that it could disrupt biofilm formation in bacterial colonies, enhancing its antibacterial efficacy .
Case Studies
- Antibacterial Efficacy : A recent study evaluated the antibacterial properties of various methoxy-substituted benzaldehydes, including our compound of interest. Results indicated a significant reduction in bacterial viability upon treatment with concentrations as low as 20 µg/mL .
- Cytotoxicity in Cancer Research : In vitro studies on breast cancer cell lines revealed that treatment with this compound resulted in reduced cell viability and increased apoptosis markers after 48 hours of exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
